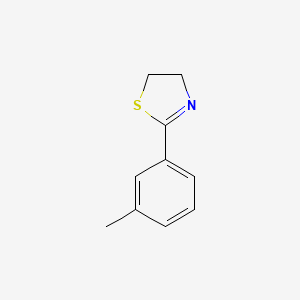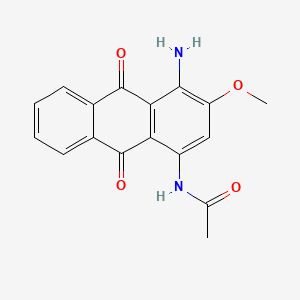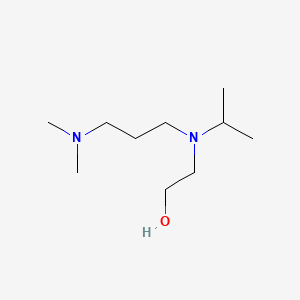
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol is a chemical compound with the molecular formula C10H24N2O and a molecular weight of 188.31 g/mol . It is an achiral molecule, meaning it does not have any stereocenters or E/Z centers . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol typically involves the reaction of 3-(dimethylamino)propylamine with isopropylamine and ethylene oxide . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a component in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((3-(Dimethylamino)propyl)amino)ethanol: This compound is similar in structure but lacks the isopropyl group.
3-(Dimethylamino)propylamine: This compound is a precursor in the synthesis of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol.
Isopropylamine: Another precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
85153-27-1 |
|---|---|
Formule moléculaire |
C10H24N2O |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)propyl-propan-2-ylamino]ethanol |
InChI |
InChI=1S/C10H24N2O/c1-10(2)12(8-9-13)7-5-6-11(3)4/h10,13H,5-9H2,1-4H3 |
Clé InChI |
ZQXHBNTVWLJFAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCN(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


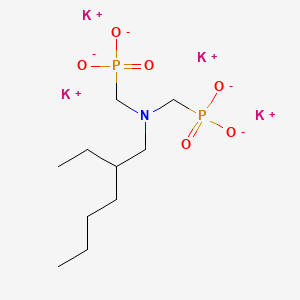
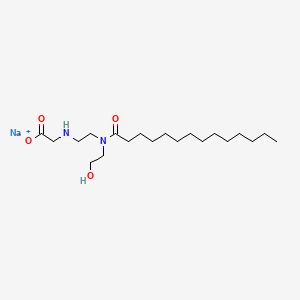

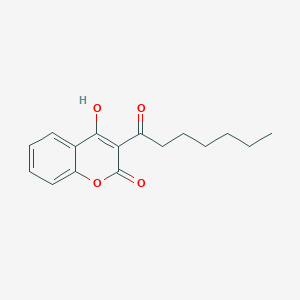
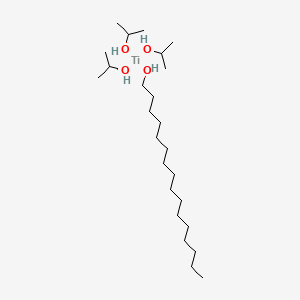

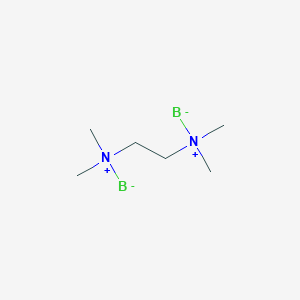
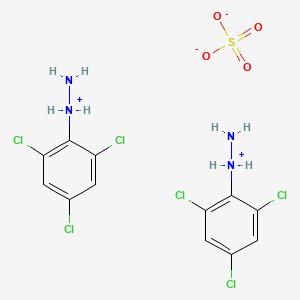
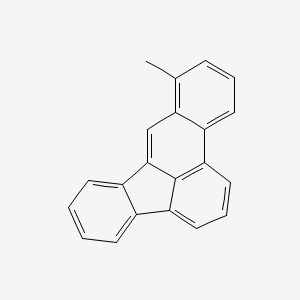

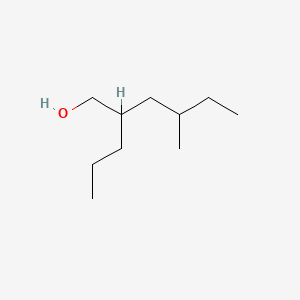
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
